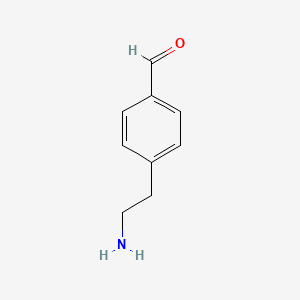

4-(2-Aminoethyl)benzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Benzaldehyde and its derivatives are a cornerstone of modern organic synthesis, valued for their reactivity and wide-ranging applications. wiserpub.com The aldehyde group is a key player in numerous chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like the Wittig and aldol (B89426) reactions. Furthermore, the aromatic ring of benzaldehyde can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that modify the molecule's properties and reactivity.

These derivatives are integral to the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. orientjchem.org For instance, substituted benzaldehydes are crucial precursors in the Claisen-Schmidt condensation for the synthesis of chalcones, a class of compounds with significant biological activities. nih.gov The versatility of benzaldehyde derivatives is further highlighted by their use in the synthesis of heterocyclic compounds like quinolines, which are important pharmacophores in medicinal chemistry. rsc.orgmdpi.com The specific nature and position of the substituents on the benzaldehyde ring dictate the chemical behavior and potential applications of the resulting derivative.

Structural Characteristics and Functional Group Reactivity of 4-(2-Aminoethyl)benzaldehyde

This compound is a bifunctional molecule with the chemical formula C₉H₁₁NO. Its structure consists of a benzaldehyde core with a 2-aminoethyl group attached at the para position (position 4) of the benzene (B151609) ring. This arrangement of functional groups—an aldehyde and a primary amine separated by an ethyl linker—is central to its chemical behavior.

The aldehyde group (-CHO) is susceptible to nucleophilic attack and can participate in a variety of reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol. A key reaction of the aldehyde group is its condensation with primary amines to form Schiff bases (imines).

The primary amino group (-NH₂) imparts basicity to the molecule and is a potent nucleophile. It can readily react with electrophiles, such as acyl chlorides or aldehydes and ketones, to form amides or Schiff bases, respectively. biosynth.com

The presence of both these functional groups on the same molecule allows for intramolecular reactions or for selective reactions at one site while the other is protected. The ethyl linker provides flexibility and separates the two reactive centers, influencing the molecule's conformational possibilities and its interactions with other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 219919-48-9 |

This data is compiled from multiple sources.

Research Significance and Context of Functionalized Aminobenzaldehydes

Functionalized aminobenzaldehydes, such as this compound and its isomers (e.g., o-aminobenzaldehydes), are significant building blocks in synthetic and medicinal chemistry. nih.govorgsyn.org Their importance stems from their ability to serve as precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgmdpi.com

For example, o-aminobenzaldehydes are widely used in the Friedländer annulation, a classic method for synthesizing quinolines. rsc.orgorgsyn.org Quinolines themselves are a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals. rsc.org The reactivity of the amino and aldehyde groups allows for cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to complex molecular architectures. beilstein-journals.org

Research into functionalized aminobenzaldehydes often focuses on developing new synthetic methodologies and exploring their application in creating novel compounds with potential therapeutic properties. For instance, Schiff bases derived from aminobenzaldehydes have been investigated for their inhibitory activity against enzymes like carbonic anhydrase, which is a target in cancer therapy. scielo.brresearchgate.net The study of these compounds contributes to a deeper understanding of reaction mechanisms and the rational design of molecules with specific biological functions. acs.org The dual functionality of these molecules makes them valuable tools for creating libraries of compounds for high-throughput screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGUFSQHAGLYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600355 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219919-48-9 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 2 Aminoethyl Benzaldehyde

Established Synthetic Routes to 4-(2-Aminoethyl)benzaldehyde

The synthesis of this compound can be accomplished through several strategic pathways. These routes are designed to selectively introduce the aminoethyl group while preserving the sensitive aldehyde functionality. Key approaches include the multi-step transformation of 4-nitrobenzaldehyde (B150856) derivatives and methods involving copper-catalyzed reactions.

Reductive Amination Approaches Utilizing 4-Nitrobenzaldehyde Derivatives

A prominent strategy for synthesizing the target compound begins with 4-nitrobenzaldehyde. This approach involves the initial reduction of the nitro group to a primary amine, followed by the construction of the ethylamine side chain.

Catalytic Hydrogenation of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde

The foundational step in this sequence is the selective reduction of the nitro group of 4-nitrobenzaldehyde to form 4-aminobenzaldehyde. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and selectivity. Various catalysts can be employed to achieve this reduction while leaving the aldehyde group intact. For instance, Rhodium-Copper (RhCu) bimetallic nanoparticles have demonstrated high selectivity, achieving up to 97% for 4-aminobenzaldehyde. semanticscholar.org Other catalysts, such as those based on gold nanoparticles, have also been explored for the chemoselective hydrogenation of substituted nitroaromatics. semanticscholar.orgresearchgate.net The choice of catalyst and reaction conditions is critical to prevent the over-reduction of the aldehyde to an alcohol or the formation of polymeric byproducts, which can occur in the presence of acid catalysts. orgsyn.org

Interactive Table 1: Catalyst Performance in Selective Hydrogenation of 4-Nitrobenzaldehyde

| Catalyst | Selectivity to 4-Aminobenzaldehyde | Key Features |

|---|---|---|

| Monometallic Rh NPs | ~70% | Efficient reduction at room temperature. semanticscholar.org |

| RhCu Bimetallic NPs (50% Cu) | ~97% | Enhanced selectivity compared to monometallic Rh. semanticscholar.org |

| Au Nanoparticles on TiO₂ | High | Demonstrates cooperative effect between gold and support. semanticscholar.org |

Alkylation with Ethylene Oxide and Subsequent Hofmann Degradation

Following the formation of 4-aminobenzaldehyde, the subsequent step involves constructing the ethylamine side chain. One conceptual pathway involves the alkylation of the newly formed amino group with ethylene oxide. This reaction, typically catalyzed by acids or bases, results in the ring-opening of the epoxide and the formation of a hydroxyl group at the terminus of the new ethyl chain. ugr.es The reaction of an amine with ethylene oxide typically yields an ethanolamine derivative. researchgate.net

The subsequent step in this hypothetical route is the Hofmann degradation. The Hofmann degradation is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. To apply this method, the previously formed hydroxyethyl group would need to be converted to a suitable amide precursor before undergoing the degradation process to yield the final primary amine.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in any multi-step synthesis. For the catalytic hydrogenation of 4-nitrobenzaldehyde, key parameters include the choice of solvent, hydrogen pressure, temperature, and catalyst loading. researchgate.netresearchgate.net For instance, using poly(ethylene glycol) as a solvent with Adams' catalyst has been shown to be effective in promoting hydrogenation reactions. organic-chemistry.org

Copper-Catalyzed Azide Reduction Strategies

An alternative synthetic approach involves the use of azide intermediates, which are subsequently reduced to the target primary amine. Copper-catalyzed methods are particularly effective for the reduction of azides. researchgate.netrsc.orgelsevierpure.com This strategy often begins with a suitably functionalized benzaldehyde (B42025) precursor.

Halogenation of Benzaldehyde Precursors

The initial step in this pathway involves the preparation of a halogenated benzaldehyde derivative that can serve as a substrate for azidation. Halogenated organic compounds are versatile intermediates in organic synthesis. nih.gov The halogenation of benzaldehyde itself can occur at the aromatic ring or at the aldehyde's carbonyl carbon, depending on the conditions. For instance, chlorination in the presence of a Lewis acid catalyst like ferric chloride typically results in substitution at the meta-position of the aromatic ring. youtube.com In the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride. youtube.comechemi.comstackexchange.com

For the synthesis of this compound via an azide route, a more suitable precursor would be a molecule like 4-(2-haloethyl)benzaldehyde. The synthesis of such a precursor might involve the halogenation of 4-ethylbenzaldehyde at the benzylic position of the ethyl group under radical conditions. Once the halogenated precursor is obtained, it can undergo nucleophilic substitution with an azide source, followed by reduction. The use of copper catalysts in the reduction of the resulting azide to the primary amine is a well-established and user-friendly method. researchgate.netelsevierpure.com

Interactive Table 2: Overview of Synthetic Strategy Steps

| Strategy | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Reductive Amination | Catalytic hydrogenation of 4-nitrobenzaldehyde to 4-aminobenzaldehyde. | Alkylation of the amine with ethylene oxide. | Conversion and subsequent Hofmann degradation. |

| Azide Reduction | Preparation of a 4-(2-haloethyl)benzaldehyde precursor via halogenation. | Nucleophilic substitution with sodium azide to form 4-(2-azidoethyl)benzaldehyde. | Copper-catalyzed reduction of the azide to the primary amine. |

Ullmann-type Coupling with Ethylenediamine

One notable synthetic route to this compound involves a copper-catalyzed C-N cross-coupling reaction, a variant of the classic Ullmann condensation. wikipedia.orgorganic-chemistry.org This methodology leverages the reaction between an aryl halide and an amine in the presence of a copper catalyst. In this specific application, 4-bromobenzaldehyde is coupled with ethylenediamine.

The Ullmann-type reaction traditionally requires high temperatures and polar, high-boiling point solvents. wikipedia.org Modern iterations of this reaction have seen the introduction of soluble copper catalysts supported by various ligands, which can lead to milder reaction conditions. wikipedia.orgnih.govresearchgate.net The general mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

A typical procedure would involve heating 4-bromobenzaldehyde with an excess of ethylenediamine in a suitable solvent, with a copper(I) salt such as copper(I) iodide (CuI) as the catalyst and a base like potassium carbonate (K2CO3). nih.gov The selection of the base and solvent system is crucial for the reaction's success. Deep eutectic solvents (DESs) have emerged as environmentally benign and recyclable reaction media for such couplings. nih.govresearchgate.net

| Reactant/Reagent | Role | Notes |

| 4-Bromobenzaldehyde | Aryl halide substrate | The bromine atom is the leaving group. |

| Ethylenediamine | Amine nucleophile | Provides the 2-aminoethyl moiety. |

| Copper(I) Iodide (CuI) | Catalyst | Facilitates the C-N bond formation. |

| Potassium Carbonate (K2CO3) | Base | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent (e.g., DMF, NMP, DES) | Reaction Medium | Solubilizes reactants and facilitates heat transfer. |

Challenges in Purification and Residue Management

A significant challenge in the synthesis of this compound via the Ullmann-type coupling is the purification of the final product. The reaction mixture often contains unreacted starting materials, the copper catalyst, and various byproducts. The excess ethylenediamine used to drive the reaction to completion must also be removed.

Catalyst removal can be particularly problematic. Copper residues can interfere with subsequent reactions and may be undesirable in the final product, especially in pharmaceutical applications. Traditional purification methods such as column chromatography may be effective but can be costly and generate significant solvent waste.

Acetal Protection, Directed Lithiation, Azidation, and Amination Sequence

An alternative and highly versatile synthetic strategy for preparing this compound involves a multi-step sequence that begins with the protection of the aldehyde group, followed by directed lithiation, introduction of an azide group, and finally, reduction to the primary amine.

Protection of the Aldehyde Functionality

The aldehyde group in 4-bromobenzaldehyde is highly reactive and would not be stable under the conditions of the subsequent lithiation step. Therefore, it must first be protected. A common method for protecting aldehydes is to convert them into acetals. researchgate.netchem-station.com This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. researchgate.netorganic-chemistry.org

For instance, reacting 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid will form the corresponding cyclic acetal, 2-(4-bromophenyl)-1,3-dioxolane. google.com Diethyl acetals can also be formed using ethanol (B145695). sigmaaldrich.com This acetal is stable to the strongly basic conditions of the subsequent lithiation step. chem-station.com

| Reactant/Reagent | Role | Product |

| 4-Bromobenzaldehyde | Aldehyde to be protected | 2-(4-bromophenyl)-1,3-dioxolane |

| Ethylene Glycol | Protecting group source (diol) | |

| p-Toluenesulfonic acid | Acid catalyst |

Directed Lithiation and Azide Introduction

With the aldehyde group protected, the next step is the introduction of a nitrogen-containing functional group at the ethyl position. This can be achieved through a directed lithiation followed by quenching with an azide source. However, a more common approach involves starting with a precursor that already contains a handle for introducing the amino group.

A more direct route to introduce the azide involves the reaction of a suitable electrophile with an azide salt. For example, if a 4-(2-haloethyl)benzaldehyde acetal were available, a simple nucleophilic substitution with sodium azide could be employed.

In a patented method for a related compound, a lithiation step is used to introduce functionality at a specific position on the aromatic ring. google.com This process involves treating the protected benzaldehyde with a strong organolithium base, such as n-butyllithium, to deprotonate the ring at the desired position. google.comnih.govsemanticscholar.orgntnu.noresearchgate.net The resulting aryllithium species is then quenched with an electrophilic azide source, such as tosyl azide, to introduce the azide group. google.com

Reduction of the Azide Moiety to a Primary Amine

The azide group is a versatile precursor to a primary amine. The reduction of an organic azide to an amine is a common and efficient transformation in organic synthesis. masterorganicchemistry.com This can be accomplished using a variety of reducing agents. researchgate.netorganic-chemistry.org

A widely used method is catalytic hydrogenation, where the azide is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com This method is often clean and produces nitrogen gas as the only byproduct. masterorganicchemistry.comjove.com

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be used to effect the reduction. jove.comopenstax.org Other methods include the use of sodium borohydride (B1222165) in the presence of a catalyst or reagents like triphenylphosphine (the Staudinger reaction). researchgate.net

| Reducing Agent | Conditions | Notes |

| H2, Pd/C | Catalytic hydrogenation | Clean reaction, N2 byproduct. masterorganicchemistry.com |

| LiAlH4 | Strong reducing agent | Requires careful handling. openstax.org |

| NaBH4/Catalyst | Milder reducing conditions | |

| Triphenylphosphine | Staudinger reaction | Forms a phosphazene intermediate. |

Deprotection and Regeneration of the Aldehyde Group

The final step in this synthetic sequence is the deprotection of the acetal to regenerate the aldehyde functionality. researchgate.netorganic-chemistry.org This is typically achieved by hydrolysis under acidic conditions. chem-station.comorganic-chemistry.org The acetal is treated with aqueous acid, which catalyzes the cleavage of the C-O bonds of the acetal, releasing the aldehyde and the diol or alcohol that was used for protection. researchgate.netorganic-chemistry.org

Various acidic catalysts can be employed, including dilute hydrochloric acid or sulfuric acid. google.com The reaction is often carried out in a mixture of an organic solvent and water to ensure solubility of the starting material. Care must be taken to avoid side reactions that the regenerated aldehyde might undergo under the reaction conditions.

The successful completion of this step yields the target molecule, this compound.

Industrial-Scale Synthesis and Process Optimization for this compound Production

The industrial production of this compound requires robust and optimized synthetic strategies to ensure high yield, purity, and cost-effectiveness. A plausible industrial synthesis often commences with more readily available precursors, such as β-phenylethylamine. This multi-step process typically involves:

Acetylation: Protection of the amine functionality of β-phenylethylamine to prevent unwanted side reactions in subsequent steps.

Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring.

Amination: Reaction with an amine to form a sulfonamide.

Hydrolysis: Removal of the protecting group to yield the desired primary amine.

Purification: Refining the final product to meet quality specifications.

Process optimization is critical at each stage to maximize efficiency and minimize waste. Key parameters for optimization include reaction temperature, pressure, catalyst selection, and solvent choice.

| Step | Reaction | Key Optimization Parameters |

| 1 | Acetylation | Acylating agent, temperature, reaction time |

| 2 | Chlorosulfonation | Chlorosulfonating agent, temperature control |

| 3 | Amination | Amine source, solvent, temperature |

| 4 | Hydrolysis | Acid/base concentration, temperature |

| 5 | Purification | Recrystallization solvent, temperature profile |

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. The synthesis of aromatic amines, a key step in the production of this compound, can be significantly enhanced through the use of continuous flow reactors.

Key Advantages of Continuous Flow Reactors:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity.

Increased Productivity: Continuous operation eliminates the downtime associated with charging and discharging batch reactors, leading to higher throughput.

Process Automation and Control: Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to consistent product quality.

The principles of green chemistry are increasingly integral to modern industrial processes, driving the adoption of technologies that reduce waste and improve sustainability. Solvent recovery systems and the use of immobilized catalysts are two such strategies that can be effectively implemented in the production of this compound.

Solvent Recovery Systems:

The large volumes of solvents used in industrial synthesis contribute significantly to both cost and environmental impact. Implementing solvent recovery systems, such as distillation or pervaporation, can dramatically reduce solvent consumption and waste generation. For instance, in the purification of this compound, the recrystallization solvent can be recovered and reused in subsequent batches, leading to substantial cost savings and a smaller environmental footprint.

Immobilized Catalysts:

Immobilized catalysts, where the catalytic species is fixed to a solid support, offer several advantages over their homogeneous counterparts:

Ease of Separation: The catalyst can be easily separated from the reaction mixture by filtration, eliminating the need for complex and energy-intensive purification steps.

Catalyst Reusability: Immobilized catalysts can be recovered and reused multiple times, reducing catalyst costs and waste.

Suitability for Continuous Processes: They are well-suited for use in packed-bed reactors within continuous flow systems, enabling long-term, stable operation.

For the synthesis of this compound, an immobilized acid or base catalyst could be employed in the hydrolysis step, facilitating its removal and reuse.

Comparative Analysis of Synthetic Routes for this compound

Several synthetic routes to this compound can be envisaged, each with its own set of advantages and disadvantages. A comparative analysis is essential to select the most economically and environmentally viable option for industrial-scale production. Two potential routes are considered here:

Route A: From p-Nitrotoluene

This route involves the initial reduction of p-nitrotoluene to p-toluidine, followed by a series of reactions to introduce the aminoethyl group and oxidize the methyl group to an aldehyde.

Route B: From β-Phenylethylamine

As previously described, this route involves the functionalization of the aromatic ring of β-phenylethylamine. A patent for a similar compound, 4-(2-aminoethyl)benzsulfamide, outlines a five-step synthesis starting from β-phenylethylamine, which provides a relevant industrial precedent google.com.

A semi-quantitative comparison of these two routes is presented below, highlighting key metrics relevant to industrial production.

| Metric | Route A (from p-Nitrotoluene) | Route B (from β-Phenylethylamine) |

| Starting Material Cost | Lower | Higher |

| Number of Steps | Potentially more steps | Typically 5-6 steps |

| Overall Yield | Moderate to High | Moderate to High |

| Process Safety | Involves nitration (hazardous) | Involves chlorosulfonation (corrosive) |

| Waste Generation | Higher potential for inorganic waste | Moderate organic and inorganic waste |

| Scalability | Good | Good |

While Route A may appear more cost-effective due to the lower starting material cost, the potential for hazardous nitration chemistry and a potentially longer synthetic sequence could offset this advantage. Route B, while starting from a more expensive raw material, may offer a more streamlined and potentially safer process, as demonstrated by existing industrial patents for related compounds google.com. The choice between these routes would ultimately depend on a detailed techno-economic analysis, considering factors such as raw material availability, capital investment for specialized equipment, and operational costs.

Reactivity and Chemical Transformations of 4 2 Aminoethyl Benzaldehyde

Oxidation Pathways of the Aldehyde Moiety

The aldehyde functional group in 4-(2-aminoethyl)benzaldehyde is susceptible to oxidation, a common transformation in organic chemistry that converts aldehydes into carboxylic acids.

The primary product of the oxidation of the aldehyde moiety in this compound is 4-(2-aminoethyl)benzoic acid. evitachem.comevitachem.com This transformation involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH), while ideally leaving the aminoethyl side chain intact. The resulting product, 4-(2-aminoethyl)benzoic acid, is a bifunctional molecule with both an amino and a carboxylic acid group, making it a useful building block in the synthesis of various compounds, including pharmaceuticals.

A variety of oxidizing agents can be employed to effect the conversion of this compound to 4-(2-aminoethyl)benzoic acid. The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity, minimizing potential side reactions involving the amino group.

Commonly used oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction conditions for these oxidations typically involve careful control of temperature and pH to prevent over-oxidation or undesired reactions with the amino group. For instance, performing the oxidation under basic or neutral conditions can help to protect the amino group from reacting.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Aqueous solution, often with added base | 4-(2-Aminoethyl)benzoic acid |

| Chromium Trioxide (CrO3) | In a suitable solvent like acetic acid or acetone | 4-(2-Aminoethyl)benzoic acid |

It is important to note that the presence of the amino group can complicate the oxidation. Protection of the amino group prior to oxidation may be necessary in some cases to achieve a clean reaction and high yield of the desired carboxylic acid.

Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, providing access to benzyl (B1604629) alcohol derivatives.

The reduction of the aldehyde functionality in this compound yields 4-(2-aminoethyl)benzyl alcohol. evitachem.comevitachem.com This reaction converts the formyl group into a hydroxymethyl group (-CH2OH). The resulting product retains the aminoethyl side chain, providing a molecule with both a primary amine and a primary alcohol functional group.

The reduction of aldehydes to alcohols can be accomplished using a variety of reducing agents. For the conversion of this compound, common and effective reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). evitachem.comlibretexts.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. libretexts.org It can typically be used in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.orggoogle.com While both are effective, the choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reducing Agent | Typical Solvents | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 4-(2-Aminoethyl)benzyl alcohol libretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | 4-(2-Aminoethyl)benzyl alcohol libretexts.orggoogle.com |

The reaction mechanism for these hydride reductions involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the electrophilic carbonyl carbon of the aldehyde. libretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically during workup with water or a mild acid, affords the final alcohol product. libretexts.org

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is nucleophilic and can participate in a variety of substitution reactions. This reactivity allows for the modification of the amino group to introduce different functionalities, further expanding the synthetic utility of this compound.

One of the most common reactions of the amino group is its reaction with other carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.

Furthermore, the amino group can undergo acylation reactions with acyl halides or anhydrides to form amides. It can also be alkylated by reacting with alkyl halides. These nucleophilic substitution reactions provide a means to introduce a wide range of substituents onto the nitrogen atom, leading to a diverse array of derivatives with potentially interesting chemical and biological properties. The reactivity of the amino group as a nucleophile is a key feature in its application in the synthesis of more complex molecules. researchgate.net

Formation of Schiff Bases with Aldehydes and Ketones

A primary and highly utilized reaction pathway for this compound involves the condensation of its primary amino group with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). researchgate.net This reaction is a cornerstone in the synthesis of various derivatives and is fundamental in coordination chemistry and medicinal chemistry. researchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine.

While direct studies on this compound are specific, extensive research on its close structural analogue, 4-(2-aminoethyl)benzenesulfonamide (B156865), provides significant insight into this reactivity. These studies demonstrate the straightforward formation of Schiff bases by reacting the amine with various aldehydes. The typical reaction conditions involve refluxing the amine and the respective aldehyde in an alcohol solvent, such as ethanol or methanol. researchgate.netscielo.br

Table 1: Examples of Schiff Base Formation with 4-(2-aminoethyl)benzenesulfonamide

| Reactant Aldehyde | Resulting Schiff Base Product | Reaction Conditions | Reference |

| Benzaldehyde (B42025) | N-benzylidene-2-(4-sulfamoylphenyl)ethan-1-amine | Reflux in ethanol | scielo.br |

| 2-Pyridinecarboxaldehyde | N-(pyridin-2-ylmethylene)-2-(4-sulfamoylphenyl)ethan-1-amine | Reflux in ethanol | scielo.br |

| 2-Quinolinecarboxaldehyde | N-(quinolin-2-ylmethylene)-2-(4-sulfamoylphenyl)ethan-1-amine | Reflux in ethanol | scielo.br |

| 8-Hydroxy-2-quinolinecarboxaldehyde | 2-(((2-(4-sulfamoylphenyl)ethyl)imino)methyl)quinolin-8-ol | Reflux in ethanol | scielo.br |

| 4-Imidazolecarboxaldehyde | N-((1H-imidazol-4-yl)methylene)-2-(4-sulfamoylphenyl)ethan-1-amine | Reflux in ethanol | scielo.br |

This reaction highlights the utility of the amino group in forming stable imine linkages, which is a critical step in the synthesis of more complex molecules.

Other Amine Functionalization Reactions

Beyond Schiff base formation, the primary amine of this compound is susceptible to other functionalization reactions, such as acylation. Research on related sulfonamide derivatives shows that the amino group can be readily acylated to form N-substituted amides. researchgate.net

For instance, a series of novel N-acyl-4-(2-aminoethyl)benzenesulfonamides has been synthesized. This transformation typically involves reacting the parent amine with an appropriate acylating agent, such as a carboxylic acid or its derivative (e.g., acyl chloride), often under reflux conditions. researchgate.net This type of functionalization is crucial for modifying the electronic and steric properties of the molecule, which is a common strategy in the development of targeted inhibitors for enzymes like carbonic anhydrase. researchgate.netresearchgate.net

Other Potential Reaction Pathways of Interest

The aldehyde functional group of this compound also offers distinct reaction pathways, independent of the amine group. These reactions are typical of aromatic aldehydes and expand the synthetic utility of the compound.

Oxidation of the Aldehyde Group : The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents. This reaction converts the formyl group (-CHO) into a carboxyl group (-COOH), yielding 4-(2-aminoethyl)benzoic acid.

Reduction of the Aldehyde Group : The aldehyde can be reduced to a primary alcohol. This is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-(2-aminoethyl)benzyl alcohol.

Knoevenagel Condensation : Amine-functionalized materials can act as catalysts for reactions like the Knoevenagel condensation. researchgate.netacs.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. The primary amine on this compound could potentially facilitate such transformations, either intramolecularly or as a catalyst in intermolecular reactions. researchgate.net

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Product | Reagents | Reference |

| Oxidation | 4-(2-Aminoethyl)benzoic acid | Potassium permanganate, Chromium trioxide | |

| Reduction | 4-(2-Aminoethyl)benzyl alcohol | Sodium borohydride, Lithium aluminum hydride |

These pathways demonstrate the compound's versatility, allowing for selective modification at either the amine or the aldehyde site, or derivatization involving both functional groups.

Role of 4 2 Aminoethyl Benzaldehyde As a Versatile Chemical Building Block

Precursor in Complex Organic Synthesis

The dual reactivity of 4-(2-Aminoethyl)benzaldehyde, stemming from its amine and aldehyde functionalities, establishes it as a key starting material in multi-step organic synthesis. The aldehyde group can undergo reactions such as oxidation to a carboxylic acid or reduction to an alcohol, while the primary amine can participate in nucleophilic substitution and condensation reactions. This allows for the selective modification of either end of the molecule, providing a strategic route to complex chemical structures.

A common synthesis method for this compound itself involves the reaction of 4-nitrobenzaldehyde (B150856) with ethylenediamine, followed by the catalytic reduction of the nitro group to an amine.

Synthesis of Pharmaceutical Intermediates

This compound is cited as a key intermediate in the synthesis of various organic compounds, including those with pharmaceutical applications. evitachem.com Its structure is a component of scaffolds used in medicinal chemistry to target specific biological molecules.

While this compound is noted as a potential precursor for synthesizing 4-(2-aminoethyl)benzsulfamide, a key intermediate for sulfonylurea hypoglycemic drugs like glipizide (B1671590) and glimepiride, common industrial synthesis methods for this sulfonamide start from a different precursor. google.com

Patented methods detail the synthesis of 4-(2-aminoethyl)benzsulfamide from β-phenylethylamine through a multi-step process. google.compatsnap.com This established route highlights the industrial importance of the 4-(2-aminoethyl)benzenesulfonamide (B156865) structure in pharmaceuticals.

Typical Patented Synthesis of 4-(2-Aminoethyl)benzsulfamide

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Acetylation | β-phenylethylamine, Acetic Anhydride |

| 2 | Chlorosulfonation | N-acetylphenylethylamine, Chlorosulfonic Acid |

| 3 | Amination | Product from Step 2, Ammonia |

| 4 | Hydrolysis | Product from Step 3, Acid/Base |

| 5 | Purification | Recrystallization |

This table is based on patented synthesis routes which utilize β-phenylethylamine as the starting material. google.compatsnap.com

The resulting 4-(2-aminoethyl)benzsulfamide is itself a versatile building block, used to create Schiff bases with various aldehydes for evaluation as inhibitors of enzymes like carbonic anhydrase. scielo.brresearchgate.netresearchgate.netresearchgate.net

It has been suggested that this compound could serve as a precursor for other 2-amino-substituted benzaldehyde (B42025) compounds, which are valuable intermediates for pharmaceuticals and agrochemicals. However, transforming a 4-substituted compound into a 2-substituted one is synthetically complex and not a common strategy.

The established methods for producing 2-amino-substituted benzaldehydes typically involve introducing an amino group at the 2-position of a differently substituted benzene (B151609) ring. google.comgoogle.com For example, a patented method involves the protection of the aldehyde group of a 3-substituted benzaldehyde, followed by lithiation and azidation at the 2-position, and subsequent reduction and deprotection to yield the desired 2-amino-substituted product. google.comgoogle.com These compounds are recognized as important intermediates for agrochemicals and pharmaceuticals. google.comgoogle.comatlantis-press.com

Synthesis of Agrochemical Intermediates

The use of this compound as an intermediate in the synthesis of agrochemicals has been noted. evitachem.com The chemical scaffolds derived from amino benzaldehydes are valuable in creating new active ingredients for crop protection. While specific agrochemical products derived directly from this compound are not detailed in the surveyed literature, related amino-substituted benzaldehydes are confirmed as useful for this purpose. google.comgoogle.com

Production of Dyes, Polymers, and Other Industrial Chemicals

The reactive nature of this compound makes it a useful component in the production of a range of industrial chemicals, including dyes and polymers. chembk.com

Dyes: The primary amine group can be diazotized and used in azo coupling reactions to form azo dyes. Alternatively, it can act as a nucleophile in reactions with dye precursors containing electrophilic sites. For instance, related aminoethyl aniline (B41778) derivatives are used in the synthesis of reactive triazine dyes, where the amine reacts with a dihalo-s-triazine core. google.com The compound can also be a building block for fluorescent dyes, such as boron-dipyrromethene (BODIPY) dyes, by reacting the aldehyde or amine with a suitable chromophore framework. beilstein-journals.org

Polymers: The bifunctionality of this compound allows it to act as a monomer in polymerization reactions. The reaction between its aldehyde group and the amine group of another monomer can form polyimines (polymers containing Schiff base linkages). mdpi.com The amine group can also react with compounds like cyanuric chloride to form porous organic polymers, creating materials with high surface area and basicity that can be used as catalysts. rsc.org Furthermore, related aminobenzylamines are employed as supramolecular extenders in the production of polyurethane elastomers. evitachem.com

Design and Synthesis of Advanced Molecular Architectures

The presence of both an aldehyde and a primary amine in a single molecule makes this compound an ideal candidate for use in dynamic covalent chemistry and supramolecular assembly. The key reaction is the formation of a Schiff base (or imine) through the condensation of the aldehyde with an amine. acs.org This reversible reaction allows for the "proof-reading" and error correction necessary to form highly ordered, complex structures. acs.org

This capability enables the construction of advanced molecular architectures:

Schiff Base Complexes: The compound's amine can react with other aldehydes (like salicylaldehyde), or its aldehyde can react with other amines to form Schiff base ligands. These ligands can then chelate with metal ions (e.g., Cu(II), Ni(II)) to create well-defined metal complexes with specific geometries and biological activities. researchgate.netresearchgate.net

Macrocycles and Cages: By reacting this compound with molecules containing multiple amine or aldehyde groups, it is possible to construct large, cyclic structures through multiple Schiff base condensations. These molecular containers can be designed to encapsulate smaller guest molecules.

Coordination Polymers and Frameworks: The Schiff bases formed from this compound can act as bridging ligands between metal centers, leading to the self-assembly of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials have applications in catalysis, gas storage, and separation.

Self-Healing Hydrogels: Benzaldehyde and amine functional groups are used to create hydrogels cross-linked by dynamic Schiff base linkages. mdpi.com These "smart" materials can respond to stimuli like pH. For example, hydrogels formed between benzaldehyde-functionalized polymers and chitosan (B1678972) can exhibit self-healing properties due to the reversible nature of the imine bond. mdpi.com

Schiff Base Derivatives for Targeted Interactions

This compound serves as a valuable scaffold in the synthesis of Schiff base derivatives, which are compounds formed by the condensation of a primary amine with an aldehyde or ketone. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in coordination chemistry and catalysis. researchgate.netscielo.br The presence of both an amino group and an aldehyde group in this compound makes it a versatile precursor for creating a wide array of Schiff bases with tailored properties for specific molecular targets.

The formation of the imine (C=N) bond in Schiff bases introduces a key structural motif that can participate in various biological interactions. researchgate.net This has led to the exploration of this compound-derived Schiff bases as potential therapeutic agents, including antiviral and enzyme inhibitory compounds. fapesp.br

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases

A significant area of research involves the synthesis of Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide. researchgate.netscielo.br In these syntheses, the amino group of 4-(2-aminoethyl)benzenesulfonamide reacts with various aldehydes to form the corresponding Schiff bases. scielo.brscielo.br This process typically involves refluxing a mixture of the sulfonamide and the aldehyde in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. researchgate.netnih.gov

A study by Nakahata et al. (2024) describes the synthesis of five Schiff bases by reacting 4-(2-aminoethyl)-benzenesulfonamide with benzaldehyde, 2-pyridinecarboxaldehyde, 2-quinolinecarboxaldehyde, 8-hydroxy-2-quinolinecarboxaldehyde, and 4-imidazolecarboxaldehyde. scielo.brfapesp.brscielo.br The reactions were carried out by refluxing the reactants in ethanol for four hours. scielo.brscielo.br The resulting solid products were then isolated by filtration and purified by recrystallization. scielo.brscielo.br

The general synthetic procedure is outlined below:

| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Reaction Condition |

| 4-(2-Aminoethyl)benzenesulfonamide | Benzaldehyde | Ethanol | Reflux, 4h |

| 4-(2-Aminoethyl)benzenesulfonamide | 2-Pyridinecarboxaldehyde | Ethanol | Reflux, 4h |

| 4-(2-Aminoethyl)benzenesulfonamide | 2-Quinolinecarboxaldehyde | Ethanol | Reflux, 4h |

| 4-(2-Aminoethyl)benzenesulfonamide | 8-Hydroxy-2-quinolinecarboxaldehyde | Ethanol | Reflux, 4h |

| 4-(2-Aminoethyl)benzenesulfonamide | 4-Imidazolecarboxaldehyde | Ethanol | Reflux, 4h |

Table 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases

These synthetic methods have proven effective in producing a range of Schiff base derivatives with potential applications in various fields, including the development of novel therapeutic agents. tandfonline.com

Exploration of Derivatives for Enzyme Interaction Studies

Derivatives of this compound are actively being explored for their interactions with various enzymes, a key area in drug discovery and development. The structural features of these derivatives, particularly the presence of both an aldehyde and an amino group, allow for diverse interactions with enzyme active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme's active site, while the amino group can participate in hydrogen bonding, enhancing the binding affinity.

One significant area of investigation is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. 4-(2-Aminoethyl)benzenesulfonamide, a closely related compound, and its Schiff base derivatives have shown potent inhibitory activity against several CA isoforms, including those associated with tumors like CA IX. researchgate.netscielo.br The sulfonamide group is a well-known zinc-binding group, which is crucial for the inhibitory action against these zinc-containing enzymes. nih.gov

Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide have demonstrated varied and potent inhibition against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov For instance, a series of these derivatives exhibited KI values (inhibition constants) in the nanomolar range, indicating strong inhibitory potential. researchgate.netnih.gov

Another class of enzymes targeted by this compound derivatives is aldehyde dehydrogenases (ALDHs), which are overexpressed in many types of cancer cells. nih.gov While research has extensively focused on 4-(diethylamino)benzaldehyde (B91989) (DEAB) as a pan-ALDH inhibitor, studies on related structures suggest that modifications to the amino group can influence potency and selectivity. nih.gov The exploration of this compound derivatives in this context could lead to the development of more selective and effective ALDH inhibitors for cancer therapy. nih.gov

The following table summarizes the inhibitory activities of some 4-(2-aminoethyl)benzenesulfonamide Schiff base derivatives against various carbonic anhydrase isoforms:

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Derivative Set 1 | 393.0–453.0 | 374.0–474 | 39.1–138.0 | 46.8–3115 |

Table 2: Inhibitory Activity of 4-(2-aminoethyl)benzenesulfonamide Schiff Bases against Carbonic Anhydrase Isoforms. nih.gov

Integration into Catalytic Systems and Organocatalysis

Beyond its applications in medicinal chemistry, this compound and its derivatives are finding utility in the development of novel catalytic systems, particularly in the field of organocatalysis. researchgate.net Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, offering advantages in terms of sustainability and environmental friendliness. researchgate.net

The bifunctional nature of this compound, possessing both an amine and an aldehyde group, makes it an attractive building block for creating catalysts that can facilitate specific organic transformations. rsc.org For instance, the amine group can act as a basic site, while other parts of the molecule can be modified to introduce acidic sites or other functional groups, leading to bifunctional catalysts. rsc.org

One approach involves immobilizing organocatalysts onto solid supports like silica (B1680970) to create heterogeneous catalysts. researchgate.net These supported catalysts are easily separable from the reaction mixture, allowing for catalyst recycling and continuous flow processes. researchgate.net Research has shown that amine-functionalized silicas can be effective catalysts for various reactions, including aldol (B89426) and Knoevenagel condensations. rsc.org

A recent study reported the preparation of a nanocomposite catalyst by immobilizing 4-(2-aminoethyl)morpholine (B49859) on the surface of silica. researchgate.net This metal-free nanocatalyst demonstrated high efficiency in the multi-component synthesis of polyhydroquinoline derivatives, achieving high yields in short reaction times. researchgate.net While this study used a morpholine (B109124) derivative, it highlights the potential of incorporating aminoethyl-functionalized moieties, similar to that in this compound, into heterogeneous catalytic systems. researchgate.net

The development of organocatalysts based on scaffolds related to this compound is an emerging area with the potential to provide efficient and environmentally benign methods for a variety of organic syntheses. researchgate.net

Mechanistic and Theoretical Investigations of 4 2 Aminoethyl Benzaldehyde

Mechanistic Insights into Molecular Interactions

The unique bifunctional nature of 4-(2-aminoethyl)benzaldehyde, possessing both a reactive aldehyde group and a nucleophilic amino group, underpins its diverse roles in molecular interactions. These interactions range from the formation of stable covalent bonds with biological macromolecules to its participation as a reactive substrate in fundamental organic reactions.

Studies on Enzyme-Ligand Interaction Mechanisms, including Covalent Bond Formation

This compound and its derivatives are subjects of significant interest in the study of enzyme-ligand interactions, particularly due to their ability to act as enzyme inhibitors. evitachem.com The primary mechanism of action often involves the formation of covalent bonds with amino acid residues within the active site of an enzyme. This covalent modification leads to the inhibition of the enzyme's catalytic activity, thereby disrupting specific biochemical pathways.

The aldehyde functional group is key to this inhibitory action, readily reacting with nucleophilic residues such as lysine (B10760008) or cysteine in the enzyme's active site to form a Schiff base or a thiohemiacetal, respectively. This covalent linkage effectively blocks the substrate from binding or prevents the catalytic machinery of the enzyme from functioning correctly. Furthermore, the amino group of the molecule can participate in non-covalent interactions, such as hydrogen bonding, which can enhance the binding affinity and specificity of the compound for its target protein.

Derivatives of this compound, particularly 4-(2-aminoethyl)benzenesulfonamide (B156865), have been extensively studied as scaffolds for developing potent and selective enzyme inhibitors. researchgate.netresearchgate.net For instance, Schiff bases derived from this sulfonamide have demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase, an enzyme implicated in several diseases. researchgate.net The formation of these Schiff bases, a reversible covalent interaction, allows for dynamic combinatorial chemistry approaches where the enzyme itself can select the most potent inhibitors from a library of building blocks. researchgate.net

Mechanistic Examination of Substrate Reactivity in Condensation Reactions (e.g., Aldol (B89426) Condensations)

The aldehyde group of this compound makes it a reactive substrate in various condensation reactions, most notably aldol and Knoevenagel condensations. researchgate.netiitk.ac.in In the context of aldol condensations, the reactivity of the benzaldehyde (B42025) derivative is influenced by the electronic properties of its substituents. acs.orgacs.org

Mechanistic studies involving para-substituted benzaldehyde derivatives in aldol condensations have shown that electron-withdrawing groups increase the reaction rate. acs.orgacs.org This is because such groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enolate, the key step in the aldol condensation mechanism. iitk.ac.inacs.org Conversely, electron-donating groups can decrease the reaction rate. acs.org

Computational and Spectroscopic Characterization Approaches

To gain deeper insights into the behavior of this compound and its derivatives, researchers employ a combination of computational modeling and spectroscopic techniques. These methods provide a molecular-level understanding of their structural, electronic, and interactive properties.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules derived from this compound. researchgate.netscielo.br DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties, which can be correlated with experimental data. scielo.brresearchgate.net

For instance, in studies of Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been used to obtain optimized structures that show good agreement with experimental crystal data. scielo.br These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. nih.gov Furthermore, time-dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecules. scielo.brresearchgate.net Natural Bond Orbital (NBO) analysis is another computational technique used to investigate charge delocalization and intramolecular interactions. researchgate.net

DFT calculations are instrumental in analyzing the complex network of non-covalent interactions that govern the supramolecular assembly of this compound derivatives in the solid state. researchgate.netscielo.br Crystal structure analysis, supported by DFT, reveals how different substituent groups on the molecule influence the formation of hydrogen bonds and π-π stacking interactions. scielo.br

| Compound Derivative | Key Supramolecular Interaction | Interacting Groups | Reference |

| Schiff base with 8-hydroxyquinoline (B1678124) | π-π stacking | Two 8-hydroxyquinoline rings | scielo.br |

| Schiff base with imidazole (B134444) | Hydrogen bonding | Imidazole group and sulfonamide group | scielo.br |

The electronic structure of this compound derivatives, which dictates their reactivity and spectroscopic properties, is extensively studied using DFT. researchgate.netscielo.br These computational methods provide insights into the distribution of electron density and the energies of molecular orbitals. canterbury.ac.uknih.gov

DFT calculations have been used to investigate the reaction mechanism between benzaldehyde derivatives and other molecules, such as 4-amine-4H-1,2,4-triazole. canterbury.ac.uknih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the reaction pathway. canterbury.ac.uknih.gov The influence of various substituents on the electronic structure and, consequently, on the reaction energetics can be systematically studied. canterbury.ac.uk For example, the effect of electron-donating and electron-withdrawing groups on the stability of intermediates and the height of activation barriers can be quantified. acs.org

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons, which is fundamental to understanding its chemical reactivity and its role in charge transfer processes. researchgate.net

Application of X-ray Crystallography and NMR Spectroscopy in Structural Elucidation

The precise three-dimensional arrangement of atoms and the connectivity within this compound and its derivatives are definitively established using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These two techniques are highly complementary, providing a complete picture of both the static solid-state structure and the dynamic solution-state behavior.

X-ray Crystallography provides unambiguous data on the molecule's absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives like Schiff bases, single-crystal X-ray diffraction analysis confirms the formation of the imine bond (C=N) and reveals how different substituent groups influence supramolecular interactions such as hydrogen bonding. scielo.brresearchgate.net For example, in the crystal structure of Schiff bases derived from the related 4-(2-aminoethyl)-benzenesulfonamide, the N(2)–C(9) bond length is a key indicator of imine formation. scielo.br Crystallographic studies can also reveal detailed conformational features, such as the "w" conformation observed in some dialdehydes, and map out crucial intermolecular forces like CH-π interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR are routinely used. bohrium.comorientjchem.org

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. For Schiff base derivatives of the related 4-(2-aminoethyl)-benzenesulfonamide, the formation of the imine is confirmed by the appearance of a characteristic singlet for the -CH=N proton in the 8.0-8.3 ppm range. researchgate.net Other key signals include triplets for the two methylene (B1212753) groups (-CH₂CH₂-) of the aminoethyl side chain, and multiplets for the aromatic protons on the benzene (B151609) ring. scielo.br

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. scielo.br

Together, X-ray crystallography and NMR spectroscopy allow for a comprehensive structural characterization, confirming the identity and purity of synthesized compounds and revealing subtle structural and dynamic features that govern their chemical and biological activity.

Table 1: Representative ¹H NMR Spectral Data for a Schiff Base Derivative of a Structurally Similar Compound Data for the Schiff base formed from 4-(2-aminoethyl)-benzenesulfonamide and benzaldehyde, recorded in DMSO-d₆. scielo.br

| Signal (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.62 | s | 1H | Imine (-CH=N) |

| 7.73 | m | 4H | Aromatic |

| 7.45 | m | 5H | Aromatic |

| 7.28 | s | 2H | Sulfonamide (-SO₂NH₂) |

| 3.84 | t | 2H | Methylene (-N-CH₂-) |

| 3.02 | t | 2H | Methylene (-CH₂-Ar) |

| s = singlet, t = triplet, m = multiplet, Ar = Aromatic ring |

Advanced Spectroscopic Techniques for Molecular Characterization

Beyond the foundational techniques of NMR and X-ray crystallography, a suite of advanced spectroscopic and analytical methods is employed for a more profound characterization of this compound and its derivatives. These techniques provide complementary information regarding functional groups, molecular weight, purity, and thermal stability.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands confirm the presence of the aldehyde group (C=O stretch typically around 1700 cm⁻¹) and the amine group. nih.govorientjchem.org

Mass Spectrometry (MS) provides information on the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and elemental composition. Techniques like High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) are used to determine the exact mass with high precision, which helps in confirming the molecular formula. scielo.br Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for characterization. orientjchem.org

Electronic Spectroscopy (UV-Visible) measures the electronic transitions within the molecule and is used to study its optical properties. The absorption spectra, often recorded in solvents like ethanol (B145695) or methanol (B129727), provide information about the conjugated systems within the molecule. scielo.brresearchgate.net

Elemental Analysis determines the percentage composition of elements (C, H, N, S) in a compound. The experimental values are compared with the calculated theoretical values to verify the purity and stoichiometry of the synthesized compound. scielo.br

Thermal Analysis , such as Thermogravimetric Analysis (TGA), is used to evaluate the thermal stability of the compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition points and the presence of any solvates. bohrium.comresearchgate.net

Additional specialized techniques reported for the characterization of related compounds include:

Surface-Enhanced Raman Scattering (SERS) : A highly sensitive technique for detecting molecules. researchgate.net

Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) Spectroscopy : Used to investigate the interaction of derivatives with biomolecules like DNA and to study paramagnetic metal complexes, respectively. researchgate.netresearchgate.net

Table 2: Summary of Spectroscopic and Analytical Techniques

| Technique | Information Provided | Reference |

| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, N-H) | nih.govorientjchem.org |

| Mass Spectrometry (HRMS, GC-MS) | Molecular weight and elemental formula confirmation | scielo.brorientjchem.org |

| UV-Visible Spectroscopy | Electronic transitions and optical properties | scielo.brresearchgate.net |

| Elemental Analysis | Verification of elemental composition and purity | scielo.br |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | bohrium.comresearchgate.net |

Derivatization and Structure Activity Relationship Sar Studies of 4 2 Aminoethyl Benzaldehyde

Design and Synthesis of 4-(2-Aminoethyl)benzaldehyde Derivatives

The synthesis of derivatives from this compound can be strategically approached by modifying three key regions of the molecule: the aminoethyl moiety, the aldehyde group, and the aromatic ring.

Modifications of the Aminoethyl Moiety

Another approach is the alkylation of the amino group. This can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. These modifications introduce secondary or tertiary amines, which can influence the basicity and nucleophilicity of the nitrogen atom. d-nb.info

Derivatization of the Aldehyde Group

The aldehyde functional group is highly versatile for derivatization. One of the most common reactions is the formation of Schiff bases (imines) through condensation with primary amines. scielo.brscielo.br This reaction is often carried out under reflux in a suitable solvent like ethanol (B145695). scielo.brscielo.br The resulting imine can then be further modified, for example, by reduction to a secondary amine.

The aldehyde can also undergo oxidation to a carboxylic acid using oxidizing agents like potassium permanganate (B83412). Conversely, reduction with agents such as sodium borohydride (B1222165) yields the corresponding primary alcohol, 4-(2-aminoethyl)benzyl alcohol. These transformations allow for the introduction of new functional groups with distinct chemical properties.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (CH₂OH) |

Substituent Effects on the Aromatic Ring

Introducing substituents onto the aromatic ring can profoundly influence the electronic properties and reactivity of the entire molecule. Electrophilic aromatic substitution reactions can be used to introduce a variety of groups, such as nitro, halogen, or alkyl groups. The position of these substituents is directed by the existing aminoethyl and aldehyde groups. libretexts.orglibretexts.org

The nature of the substituent dictates its effect. Electron-donating groups, like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as nitro (-NO₂) or carbonyl (-CHO), decrease the electron density, deactivating the ring towards electrophilic substitution. libretexts.orglibretexts.org These electronic effects can also influence the reactivity of the aldehyde and amino groups.

Structure-Activity Relationship (SAR) Investigations

SAR studies aim to connect the structural features of this compound derivatives with their chemical reactivity and biological activity.

Impact of Substituent Groups on Chemical Reactivity and Selectivity

The introduction of different functional groups can significantly alter the chemical reactivity and selectivity of the parent molecule. For example, the presence of bulky substituents near the aldehyde or amino group can create steric hindrance, potentially slowing down reaction rates or favoring the formation of one stereoisomer over another. science.gov

The electronic nature of substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups can increase the acidity of the aldehyde protons and decrease the basicity of the amino group, while electron-donating groups have the opposite effect. These changes can influence the kinetics and thermodynamics of reactions involving these functional groups. libretexts.org For instance, in the formation of Schiff bases, the rate of reaction can be affected by the nucleophilicity of the reacting amine, which is in turn influenced by substituents on its own structure. scielo.br

| Substituent Type on Aromatic Ring | Effect on Aldehyde Reactivity (Electrophilicity) | Effect on Amino Group Reactivity (Nucleophilicity) |

|---|---|---|

| Electron-Donating (e.g., -OH, -OCH₃) | Decrease | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Decrease |

Correlation Between Structural Features and Molecular Interaction Profiles

In a biological context, the structural features of this compound derivatives determine how they interact with molecular targets such as enzymes or receptors. The size, shape, and electronic properties of the molecule dictate its ability to fit into a binding site and form favorable interactions. nih.gov

For example, the introduction of a hydroxyl group can provide a hydrogen bond donor and acceptor, potentially leading to stronger binding with a target protein. scielo.br Similarly, modifying the length and flexibility of the aminoethyl chain can alter how the molecule positions itself within a binding pocket. researchgate.net Studies on related compounds have shown that even subtle changes, such as the position of a substituent on the aromatic ring, can have a significant impact on biological activity. nih.govtandfonline.com For instance, in a series of benzaldehyde (B42025) derivatives, the position and nature of substituents on the aromatic ring were found to be critical for their inhibitory activity against certain enzymes. nih.gov

Influence on Enzyme-Ligand Binding Characteristics

The derivatization of the this compound framework has been a key strategy in the development of potent enzyme inhibitors, particularly for human carbonic anhydrases (hCAs). Although much of the direct research has utilized the closely related analogue, 4-(2-aminoethyl)benzenesulfonamide (B156865), the findings provide significant insight into the SAR of this class of compounds. The 4-(2-aminoethyl)benzenesulfonamide scaffold has been identified as a promising basis for developing inhibitors for various hCA isoforms, some of which are overexpressed in tumors and are targets for drug development. scielo.brresearchgate.net

A common derivatization strategy involves the condensation of the amino group with various aromatic aldehydes to form Schiff bases. researchgate.net Interestingly, subsequent reduction of the imine bond in these Schiff bases to the corresponding secondary amines has been shown to produce compounds with significantly more potent inhibitory activity against several hCA isoforms. researchgate.net This suggests that the increased flexibility and hydrogen-bonding capacity of the secondary amine are critical for strong binding to the enzyme's active site.

SAR studies reveal that the nature of the substituents on the aromatic ring has a profound impact on both the potency and selectivity of inhibition across different hCA isoforms. For instance, Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide show varied inhibition against hCA I, II, IX, and XII. semanticscholar.orgnih.gov A study on N4-substituted 4-(2-aminoethyl)benzenesulfonamides found that derivatives with a cationic character displayed powerful inhibitory potency, especially against the tumor-associated hCA IX and hCA XII isoforms. rsc.org

Table 1: Inhibitory Activity of Selected 4-(2-aminoethyl)benzenesulfonamide Schiff Base Derivatives against hCA Isoforms

This table presents a conceptual summary based on findings that show varied inhibition levels for derivatives against different isoforms. Specific Ki values are dependent on the exact derivative.

| Derivative Moiety | Target Isoform | Inhibition Potency (Ki range) | Selectivity Profile |

|---|---|---|---|

| Schiff Bases | hCA I, II | Moderate (e.g., 374.0–474 nM) | Low |

| Schiff Bases | hCA IX, XII | Potent (e.g., 39.1–138.0 nM) | Selective for tumor-associated isoforms |

Source: Data compiled from findings reported in Durgun et al., 2015 and other related studies. researchgate.netsemanticscholar.orgnih.gov

Effects on Supramolecular Interactions in Crystal Structures

The derivatization of the this compound scaffold not only alters its biological activity but also profoundly influences its solid-state properties by directing different supramolecular assemblies. X-ray crystallography studies on Schiff base derivatives of the analogous 4-(2-aminoethyl)-benzenesulfonamide reveal how varied substituent groups dictate the crystal packing through a network of non-covalent interactions. scielo.br

The types and patterns of these interactions, such as hydrogen bonds and π-π stacking, are directly correlated with the chemical nature of the aldehyde used for derivatization. scielo.br For example, a derivative synthesized with benzaldehyde (the prototype) primarily organizes in the crystal lattice through hydrogen bonds involving the sulfonamide's -NH2 group and the imine nitrogen, alongside C–H···π interactions. scielo.br

The introduction of more complex functional groups leads to more intricate supramolecular structures. scielo.br A derivative incorporating an 8-hydroxyquinoline (B1678124) moiety demonstrates a more complex array of interactions due to the presence of the hydroxyl group, which acts as an additional hydrogen bond donor. scielo.br This leads to unique packing features, including the shortest π···π stacking interactions observed among the series, with an offset stacking distance of 3.6870(7) Å. scielo.br Similarly, a derivative with an imidazole (B134444) group shows distinct hydrogen bonding patterns, where the imidazole ring acts as both a hydrogen bond acceptor and donor. scielo.br

Table 2: Influence of Derivatization on Key Supramolecular Interactions in the Crystal Structures of 4-(2-aminoethyl)-benzenesulfonamide Schiff Bases

| Derivative Substituent | Key Supramolecular Interactions Observed | Impact on Crystal Packing |

|---|---|---|

| Benzaldehyde | Hydrogen bonds (-NH2 to N-imine), C–H···π interactions | Forms a basic interaction network. |

| 2-Pyridinecarboxaldehyde | Hydrogen bonds, potential for varied C–H···π interactions | Introduction of a heteroaromatic ring alters electronic and packing potential. |

| 8-Hydroxy-2-quinolinecarboxaldehyde | Complex hydrogen bonding (-OH donor), significant π···π stacking | The -OH group facilitates a more intricate and tightly packed structure. |

Source: Data based on the crystallographic analysis by Nakahata et al., 2024. scielo.br

Comparison with Structurally or Functionally Related Benzaldehyde Derivatives

To better understand the unique properties of this compound and its derivatives, it is useful to compare them with other substituted benzaldehydes.

A relevant comparison can be made with 4-(diethylamino)benzaldehyde (B91989) (DEAB), a well-documented inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are often overexpressed in cancer cells. nih.govacs.orgnih.gov SAR studies on DEAB analogues reveal that modifications to the N-alkyl groups and substitutions on the phenyl ring significantly impact inhibitory potency and selectivity for different ALDH isoforms. nih.govnih.gov For example, replacing the diethylamino group with a dipropylamino group can alter the inhibitory profile. nih.gov Two analogues of DEAB, compounds 18 and 19, which differ only by their diethylamine (B46881) and dipropylamine (B117675) groups, were found to be approximately threefold more potent as ALDH3A1 inhibitors than DEAB itself. nih.gov This demonstrates that even subtle changes to the amino group on the benzaldehyde scaffold can fine-tune biological activity and selectivity, a principle that also applies to the derivatization of this compound.

Another important comparison relates to the electronic properties of the para-substituent. A study investigating the interaction of various para-substituted benzaldehyde derivatives with human serum albumin (HSA) found that the push/pull electronic strength of the substituent directly correlates with the degree of conformational change induced in the protein. nih.gov The interaction forces were identified as mainly hydrogen bonding and hydrophobic interactions. nih.gov The observed order of effect on HSA conformation was: 4-Diethylaminobenzaldehyde > 4-Nitrobenzaldehyde (B150856) > 4-Hydroxybenzaldehyde > 4-Acetaminobenzaldehyde > Benzaldehyde. nih.gov This indicates that substituents with stronger electron-donating (diethylamino) or electron-withdrawing (nitro) properties cause a more significant alteration of the protein structure than those with weaker properties. nih.gov This principle underscores the importance of the electronic nature of the substituent at the para-position, a key consideration in the design of biologically active molecules based on the benzaldehyde scaffold.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-aminoethyl)benzenesulfonamide |

| 4-(diethylamino)benzaldehyde (DEAB) |

| 4-(dipropylamino)benzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Hydroxybenzaldehyde |

| 4-Acetaminobenzaldehyde |

| Benzaldehyde |

| 2-Pyridinecarboxaldehyde |

| 2-Quinolinecarboxaldehyde |

| 8-Hydroxy-2-quinolinecarboxaldehyde |

| 4-Imidazolecarboxaldehyde |